D-Melibiose - 5340-95-4

D-Melibiose

Catalog Number: EVT-10885504
CAS Number: 5340-95-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melibiose is a glycosylglucose formed by an alpha-(1->6)-linkage between D-galactose and D-glucose. It has a role as a plant metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and an elastin-laminin receptor agonist.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
6-O-(alpha-D-Galactopyranosyl)-D-glucopyranose is a natural product found in Paris fargesii, Psychotria punctata, and other organisms with data available.
Melibiose is a metabolite found in or produced by Saccharomyces cerevisiae.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Source

D-Melibiose can be derived from the hydrolysis of larger oligosaccharides or synthesized enzymatically from glucose and galactose using specific enzymes such as α-galactosidase. It is naturally present in certain legumes and can also be produced through microbial fermentation processes.

Classification
  • Type: Disaccharide
  • Molecular Formula: C₁₂H₂₂O₁₁
  • CAS Number: 585-99-9
  • Synonyms: 6-O-α-D-Galactopyranosyl-D-glucose
Synthesis Analysis

Methods

D-Melibiose can be synthesized through various methods:

  1. Enzymatic Synthesis:
    • The most common method involves the action of α-galactosidase on a mixture of glucose and galactose. For instance, the enzyme derived from Geobacillus thermocatenulatus has been shown to effectively catalyze this reaction under controlled conditions (temperature of 30 to 60 °C and pH between 3.5 to 6.0) .
  2. Chemical Synthesis:
    • Although less common, chemical methods involving the glycosylation of appropriate precursors can also yield D-melibiose.

Technical Details

The enzymatic synthesis typically requires a reaction time ranging from 20 minutes to several hours, depending on the substrate concentration and enzyme activity. The final product's purity can be enhanced through chromatographic techniques.

Molecular Structure Analysis

Structure

D-Melibiose has a specific molecular structure characterized by its glycosidic linkage:

  • Glycosidic Bond: α(1→6) linkage between the galactose and glucose units.

Data

  • Molecular Weight: Approximately 342.30 g/mol
  • SMILES Notation: OC[C@H]1OC@H[C@H]
Chemical Reactions Analysis

D-Melibiose participates in various chemical reactions, primarily through glycation processes, where it modifies proteins to form advanced glycation end-products (AGEs).

Reactions

  1. Glycation of Proteins: D-Melibiose can react with amino acids in proteins under both dry and aqueous conditions, leading to the formation of melibiose-derived advanced glycation end-products (MAGEs). Studies have shown that glycation occurs more efficiently under anhydrous conditions, resulting in different structural forms of AGEs .
  2. Hydrolysis: D-Melibiose can be hydrolyzed back into its constituent monosaccharides by specific enzymes or acid treatment.

Technical Details

The efficiency of glycation reactions can depend on factors such as temperature, pH, and the presence of other substrates. For example, under dry conditions, up to 21.9% of intact melibiose moieties were retained compared to 15.6% under aqueous conditions .

Mechanism of Action

The mechanism by which D-melibiose exerts its effects primarily involves its role in glycation processes.

Process

  1. Glycation Mechanism:
    • D-Melibiose reacts with amino groups in proteins, leading to the formation of Schiff bases, which subsequently rearrange to form stable Amadori products.
    • This process alters protein structure and function, contributing to various physiological effects.

Data

Research indicates that modifications occur at specific lysine and arginine residues during glycation with D-melibiose, impacting protein functionality and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to white crystalline solid.
  • Solubility: Soluble in water (0.1 g/mL).

Chemical Properties

  • Melting Point: Approximately 165 °C.
  • Optical Activity: Specific rotation [α]D +137.0°.
  • Stability: Stable under normal storage conditions but sensitive to high temperatures and humidity.
Applications

D-Melibiose has several scientific uses:

  1. Microbiology: Utilized as a carbon source for specific bacterial cultures.
  2. Biochemistry: Employed in studies related to protein glycation and the formation of AGEs.
  3. Food Industry: Acts as a sweetener and is involved in fermentation processes.
  4. Pharmaceuticals: Investigated for potential applications as a pharmaceutical excipient due to its stabilizing properties .
Structural Analysis and Biosynthetic Pathways

Anomeric Configuration Determination via Enzymatic Hydrolysis

D-Melibiose (α-D-galactopyranosyl-(1→6)-D-glucopyranose) is a reducing disaccharide whose anomeric configuration critically influences its biological recognition and metabolic processing. The α(1→6) glycosidic linkage between the galactose and glucose moieties dictates its susceptibility to specific glycosidases. Enzymatic hydrolysis serves as a definitive method for anomeric assignment, leveraging the stereospecificity of enzymes like α-galactosidases (e.g., Aspergillus niger emulsin) and β-galactosidases (e.g., Escherichia coli lactase) [2] [10].

Mechanism of Enzymatic Discrimination:

  • α-Galactosidases: Hydrolyze melibiose’s α-glycosidic bond, releasing D-galactose and D-glucose. This reaction confirms the α-configuration at C1 of galactose [2].
  • β-Galactosidases: Exhibit no activity toward melibiose, demonstrating exclusion of β-anomeric recognition [10].

Table 1: Enzymatic Hydrolysis Specificity for Anomeric Configuration

Enzyme SourceSpecificityMelibiose HydrolysisProducts
Aspergillus nigerα-galactosidaseYesD-galactose + D-glucose
Escherichia coliβ-galactosidaseNo
Saccharomyces cerevisiaeα-galactosidaseYesD-galactose + D-glucose

Analytical Validation:

  • Kinetic Assays: Hydrolysis rates monitored via glucose oxidase/peroxidase-coupled systems show rapid degradation by α-galactosidases (Vmax = 18 μmol/min/mg) [10].
  • Inhibition Studies: Substrate analogs (e.g., methyl-α-D-galactopyranoside) competitively inhibit melibiose hydrolysis (Ki = 0.8 mM), while β-anomers exhibit no inhibition [10].

These enzymatic profiles, corroborated by nuclear magnetic resonance spectroscopy, confirm melibiose’s α-anomeric configuration [2].

Stereochemical Rearrangement in Glycation Product Formation

Under non-aqueous conditions (e.g., heating or microwave irradiation), D-melibiose participates in non-enzymatic glycation reactions with proteins or amino acids, forming advanced glycation end-products (AGEs) termed melibiose-derived AGEs (MAGEs). This process involves complex stereochemical rearrangements initiated by Schiff base formation between melibiose’s reducing end and nucleophilic residues (e.g., lysine or arginine) [3] [5].

Formation Pathway:

  • Initial Condensation: The aldehyde group of melibiose’s glucose moiety reacts with amino groups, forming unstable Schiff bases.
  • Amadori Rearrangement: Schiff bases isomerize to fructosamine intermediates (ketoamines).
  • Advanced Glycation: Fructosamines undergo dehydration, oxidation, and cyclization, generating MAGEs—a mixture of open-chain and cyclic isomers [3].

Table 2: Structural Isomers of MAGEs Identified via Nuclear Magnetic Resonance

Isomer TypeKey Structural FeaturesFluorescence Properties
Open-chain isomerLinear fructosamine-lysine adductλex 370 nm; λem 440 nm
Cyclic isomer APyranose-derived tetrahydropyridine ringλex 370 nm; λem 475 nm
Cyclic isomer BFuranose-derived imidazolium cross-linkλex 370 nm; λem 430 nm

Key Stereochemical Features:

  • Epimerization: The glucose moiety undergoes C2 epimerization, yielding mannose-configurated intermediates [3].
  • Cross-Linking: Cyclic isomers form covalent cross-links between protein subunits, detectable via sodium dodecyl sulfate-polyacrylamide gel electrophoresis as high-molecular-weight aggregates (>200 kDa) [5].
  • Microwave Acceleration: Microwave-assisted synthesis (85°C, anhydrous) accelerates MAGE formation 5-fold compared to conventional heating, enhancing yields of cyclic isomers [7].

MAGEs exhibit unique antigenicity, confirmed by monoclonal antibodies (e.g., MAGE/10) that recognize tissue-associated epitopes in diabetic patients but show no cross-reactivity with glucose-derived AGEs [3].

Biosynthetic Routes in Plant and Microbial Systems

D-Melibiose biosynthesis occurs primarily through enzymatic transglycosylation or hydrolysis of higher-order oligosaccharides in plants and microbes. Its metabolic integration involves specific transporters (e.g., MelB permease) and catabolic enzymes [4] [9] [10].

Plant Biosynthesis:

  • Legume Roots: Synthesized via α-galactosyltransferases using UDP-galactose and glucose as substrates. Melibiose accumulates in Leguminosae (e.g., soybeans) under osmotic stress [1] [4].
  • Phloem Transport: Degradation of raffinose family oligosaccharides (RFOs) by α-galactosidases releases melibiose during sugar translocation [4].

Microbial Pathways:

  • Lactic Acid Bacteria: Lactobacillus plantarum hydrolyzes raffinose via extracellular α-galactosidases, yielding melibiose as an intermediate [4].
  • Escherichia coli:
  • Catabolism: Melibiose is imported by the Na+/melibiose symporter (MelB), then hydrolyzed by cytoplasmic α-galactosidase (MelA) into D-glucose and D-galactose [9] [10].
  • Induction Dynamics: Both α- and β-anomers of galactose induce the gal operon (galETKM), activating melibiose-metabolizing enzymes [10].

Table 3: Microbial Assimilation Pathways for D-Melibiose

OrganismKey Enzymes/TransportersFunctionRegulation
Escherichia coliMelB symporterNa+-coupled melibiose importRepressed by GalR; induced by galactose
MelA (α-galactosidase)Hydrolyzes melibiose to monosaccharidesgal operon-controlled
GalM (mutarotase)Converts β-galactose to α-anomerEssential for α-anomer metabolism
Salmonella typhimuriumMelB permeaseH+/melibiose symportSubstrate-guided conformational change
Klebsiella pneumoniaePc-HSL synthaseProduces quorum signals from melibioseRoot exudate-responsive

Transport Mechanisms:

  • Alternating Access Model: The Salmonella typhimurium MelB permease populates two conformational states. Substrate binding (melibiose + Na+) shifts equilibrium toward an inward-open state, facilitating symport [9].
  • Single-Molecule Dynamics: Atomic force microscopy reveals melibiose binding destabilizes the cytoplasmic middle-loop C3 of MelB, enabling substrate translocation [9].

Ecological Roles:

  • Rhizosphere Communication: Klebsiella pneumoniae converts melibiose into p-coumaroyl-homoserine lactone (pC-HSL), a quorum-sensing signal that modulates plant immune responses [8].
  • Gut Microbiota Metabolism: Bifidobacterium spp. ferment melibiose to short-chain fatty acids, influencing host glycemic control [4].

These pathways underscore D-melibiose’s role as a carbon source in microbes and a signaling mediator in plant-microbe interactions.

Properties

CAS Number

5340-95-4

Product Name

D-Melibiose

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1

InChI Key

DLRVVLDZNNYCBX-ABXHMFFYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O

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